5-Heptyl-3-methyl-2-pentylfuran
Description
5-Heptyl-3-methyl-2-pentylfuran (Chemical Abstracts Registry Number: 170233-67-7) is a furan derivative characterized by three alkyl substituents: a heptyl chain at position 5, a methyl group at position 3, and a pentyl group at position 2. Its molecular formula is C₁₇H₃₀O, with a molar mass of 250.42 g/mol.
Properties
CAS No. |
170233-67-7 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-heptyl-3-methyl-2-pentylfuran |
InChI |
InChI=1S/C17H30O/c1-4-6-8-9-11-12-16-14-15(3)17(18-16)13-10-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
USLSHTRZCWBJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(O1)CCCCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-pentylfuran can be achieved through the isomerization of β-alkynyl allylic alcohols catalyzed by silver nitrate on silica gel . The process involves several steps:
Preparation of 2-Bromo-1-octen-3-ol: This intermediate is synthesized by reacting 1-octyn-3-ol with hydrogen bromide in the presence of tetraethylammonium bromide.
Formation of 7-Methylene-8-hexadecyn-6-ol: The intermediate is then reacted with dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in diethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-3-methyl-2-pentylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted products.
Scientific Research Applications
5-Heptyl-3-methyl-2-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Heptyl-3-methyl-2-pentylfuran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, making it a potential antioxidant. Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and applications of 5-Heptyl-3-methyl-2-pentylfuran and related furan/benzofuran derivatives:
Key Research Findings and Comparative Analysis
Lipophilicity and Solubility
- This compound exhibits pronounced lipophilicity due to its long alkyl chains, making it soluble in non-polar solvents like hexane. In contrast, 5-Benzyl-3-(hydroxymethyl)furan (with a polar hydroxymethyl group) shows moderate solubility in polar aprotic solvents like acetone .
- 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran and its brominated analog are sparingly soluble in water but dissolve in dichloromethane, reflecting the electron-withdrawing nature of sulfonyl groups .
Biological Activity
5-Heptyl-3-methyl-2-pentylfuran is a member of the furan family, which has garnered attention for its potential biological activities. This compound is structurally related to other substituted furans, which have been studied for various pharmacological effects. This article explores the biological activity of this compound, reviewing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with heptyl and pentyl groups. Its molecular formula is CHO, and it has a unique structure that may influence its biological interactions.
Toxicological Studies
Toxicity assessments of substituted furans indicate that they may possess harmful effects at certain concentrations. For example, general furan compounds have been associated with liver toxicity and carcinogenicity in laboratory animals . The Pacific Northwest National Laboratory's report suggests that these compounds exhibit a non-genotoxic mechanism of action, which could be relevant for understanding the safety profile of this compound .
1. Antifungal Activity Assessment
A study on volatile organic compounds (VOCs) produced by Xenorhabdus indica highlighted the antifungal properties of similar compounds. The research utilized fluorescence assays and scanning electron microscopy to demonstrate how these compounds disrupt cell wall integrity in fungi . Although this study did not directly test this compound, it provides a framework for expected biological interactions based on structural characteristics.
2. Toxicity Evaluation
In toxicity evaluations involving related furan compounds, a NOAEL (No Observed Adverse Effect Level) was determined for some substituted furans at approximately 0.03 mg/kg/day . This finding is crucial for establishing safety thresholds for this compound in future studies.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
